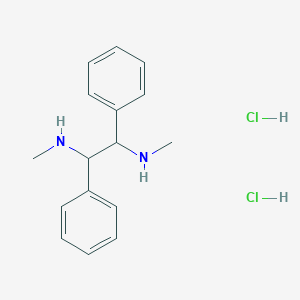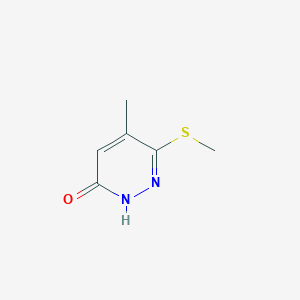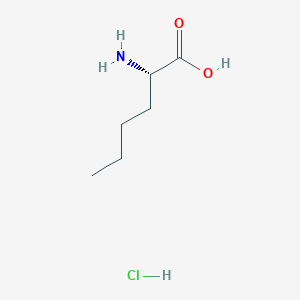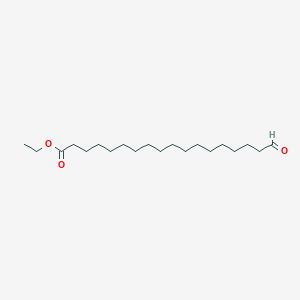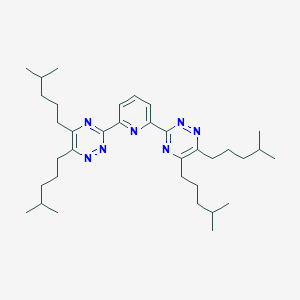
2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structure and potential applications. This compound is characterized by the presence of multiple triazine and pyridine rings, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with 5,6-bis(4-methylpentyl)-1,2,4-triazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(benzimidazol-2-yl)pyridine: Another compound with a similar pyridine core but different substituents.
2,6-Bis(1,1-bis(2-pyridyl)ethyl)pyridine: A related compound with pyridyl substituents.
Uniqueness
2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine is unique due to its specific triazine and pyridine ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C35H55N7 |
|---|---|
Molekulargewicht |
573.9 g/mol |
IUPAC-Name |
3-[6-[5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl]pyridin-2-yl]-5,6-bis(4-methylpentyl)-1,2,4-triazine |
InChI |
InChI=1S/C35H55N7/c1-24(2)14-9-18-28-30(20-11-16-26(5)6)39-41-34(37-28)32-22-13-23-33(36-32)35-38-29(19-10-15-25(3)4)31(40-42-35)21-12-17-27(7)8/h13,22-27H,9-12,14-21H2,1-8H3 |
InChI-Schlüssel |
INVCOLFYKLPCGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC1=C(N=NC(=N1)C2=NC(=CC=C2)C3=NC(=C(N=N3)CCCC(C)C)CCCC(C)C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)
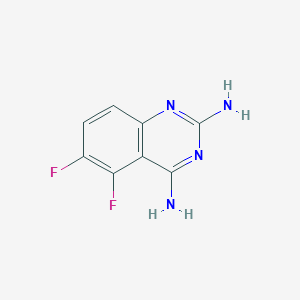
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
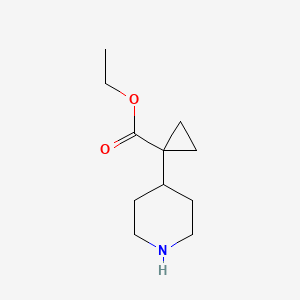
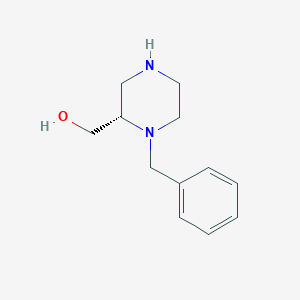
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

